

Genotoxicity Assessment of Daclatasvir and Related Compounds: A Comparative Guide

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Compound of Interest

Compound Name: *Daclatasvir Impurity C*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxic potential of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir, and its related compounds. The information presented herein is compiled from publicly available regulatory documents and scientific literature to aid researchers and drug development professionals in understanding the genotoxicity profile of this class of antiviral agents.

Executive Summary

Daclatasvir, the active pharmaceutical ingredient, has been evaluated for its genotoxic potential through a standard battery of in vitro and in vivo assays. Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the Australian Therapeutic Goods Administration (TGA), have concluded that Daclatasvir is not genotoxic. However, the genotoxic potential of impurities and related compounds generated during the synthesis or degradation of Daclatasvir remains a critical consideration for ensuring drug safety. This guide focuses on the available data for Daclatasvir and highlights the importance of evaluating its related compounds, such as the potential genotoxic impurity 4,4'-bis(2-bromoacetyl) biphenyl.

Genotoxicity Profile of Daclatasvir

Regulatory submissions for Daclatasvir (marketed as Daklinza) included a comprehensive evaluation of its genotoxic potential. The standard battery of tests was conducted to assess mutagenicity, clastogenicity, and aneugenicity.

Table 1: Summary of Genotoxicity Studies for Daclatasvir

Assay	Test System	Metabolic Activation	Result	Conclusion
Bacterial Reverse Mutation (Ames)	S. typhimurium & E. coli strains	With and Without S9	Negative	Not Mutagenic
In Vitro Mammalian Cell Mutation	Chinese Hamster Ovary (CHO) cells	With and Without S9	Negative	Not Mutagenic
In Vivo Micronucleus	Rat Bone Marrow	N/A	Negative	Not Clastogenic/Aneugenic

Source: U.S. FDA Label for DAKLINZA (daclatasvir) tablets[1][2], Australian Public Assessment Report for daclatasvir dihydrochloride[3].

Based on these results, Daclatasvir is not considered to be genotoxic.

Genotoxicity Assessment of Daclatasvir Related Compounds

The manufacturing process of Daclatasvir may result in the formation of various impurities. Regulatory guidelines necessitate the assessment of these impurities for their genotoxic potential, especially if they share structural alerts for genotoxicity.

4,4'-bis(2-bromoacetyl) biphenyl: A Potential Genotoxic Impurity

One identified potential genotoxic impurity in Daclatasvir dihydrochloride is 4,4'-bis(2-bromoacetyl) biphenyl. A sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for its quantification at low levels in the drug substance. While this highlights the concern and the need for control, publicly available,

definitive genotoxicity data from standard assays for this specific compound is limited. The presence of the α -haloketone structural alert suggests a potential for DNA reactivity.

Other Related Compounds and Impurities

A number of other impurities and related compounds of Daclatasvir have been identified. However, specific genotoxicity data for these compounds are not readily available in the public domain. The assessment of their genotoxic potential would typically involve a combination of in silico predictions (Quantitative Structure-Activity Relationship - QSAR) and, if necessary, experimental testing.

Table 2: Genotoxicity Status of Daclatasvir and a Key Related Compound

Compound	Ames Test	In Vitro Mammalian Cell Mutation	In Vivo Micronucleus Test	Overall Genotoxicity Conclusion
Daclatasvir	Negative	Negative	Negative	Non-genotoxic
4,4'-bis(2-bromoacetyl) biphenyl	Data not publicly available	Data not publicly available	Data not publicly available	Potential for genotoxicity (based on structural alerts)

Experimental Protocols for Genotoxicity Assessment

Detailed methodologies for the key genotoxicity assays are crucial for the accurate interpretation of results. The following sections outline the general principles and protocols for the Ames test, in vitro micronucleus assay, and in vitro chromosomal aberration test.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium* and tryptophan-requiring strains of *Escherichia coli*.

- **Test System:** Multiple strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *E. coli* (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).
- **Procedure:**
 - The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
 - The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
 - Plates are incubated for 48-72 hours.
 - The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- **Evaluation:** A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect the potential of a substance to induce chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).

- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.
- **Procedure:**
 - Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9).
 - A cytokinesis blocker (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one cell division.
 - After an appropriate incubation period, cells are harvested, fixed, and stained.

- The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) in binucleated cells is determined by microscopic analysis.
- Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

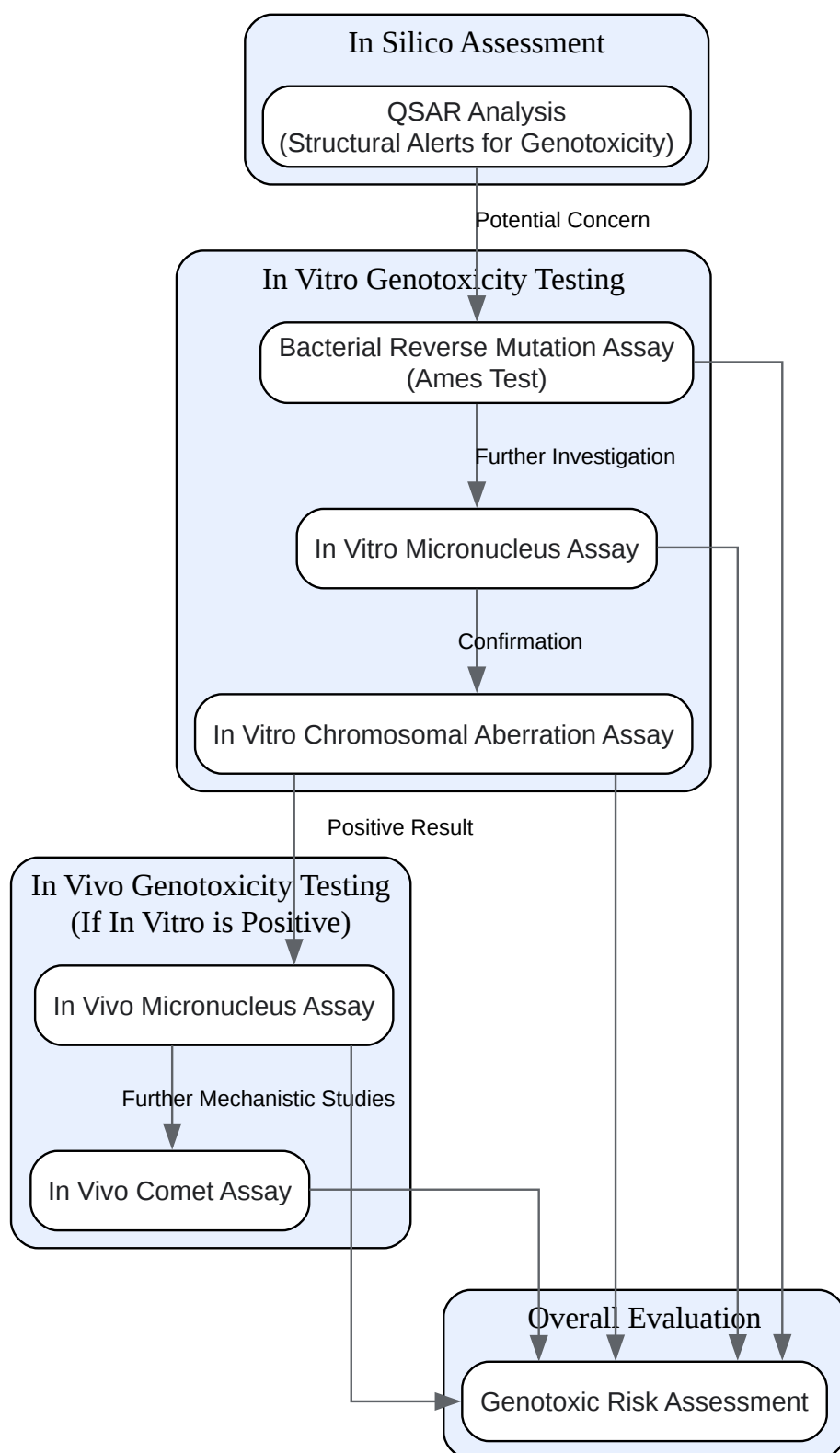
In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure:
 - Cells are treated with the test compound at several concentrations, with and without metabolic activation (S9).
 - Cells are treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.
 - Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.
 - Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, deletions, and exchanges).
- Evaluation: A statistically significant and dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.

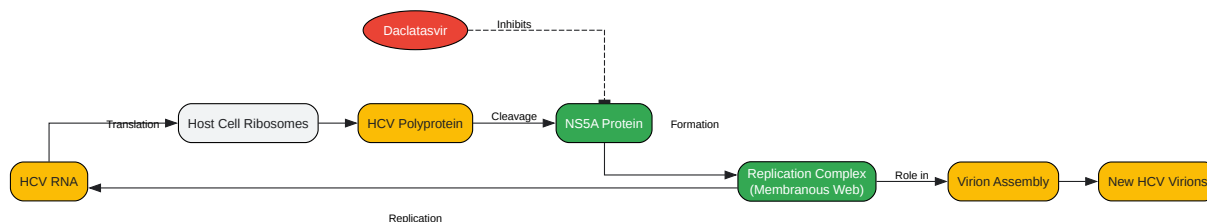
Visualizations

Signaling Pathway and Experimental Workflows



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Caption: General workflow for genotoxicity assessment of pharmaceutical compounds.



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Caption: Mechanism of action of Daclatasvir as an HCV NS5A inhibitor.

Conclusion

The available evidence from a comprehensive set of genotoxicity assays indicates that Daclatasvir is not genotoxic. This favorable profile supports its clinical use for the treatment of chronic hepatitis C. However, the potential for genotoxic impurities to be present in the drug substance necessitates careful control during the manufacturing process. While a specific potential genotoxic impurity, 4,4'-bis(2-bromoacetyl) biphenyl, has been identified, a full public dataset on its genotoxicity is not available. Therefore, ongoing vigilance and adherence to regulatory guidelines for the control of impurities are essential to ensure the continued safety of Daclatasvir-based therapies. Further research into the genotoxic potential of other Daclatasvir-related compounds and impurities would provide a more complete safety profile.

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